molecular formula C7H4BrF3O2 B1412591 2-Bromo-5-difluoromethoxy-3-fluorophenol CAS No. 1807027-02-6

2-Bromo-5-difluoromethoxy-3-fluorophenol

Cat. No.: B1412591
CAS No.: 1807027-02-6
M. Wt: 257 g/mol
InChI Key: HMWDMERYOWXHHS-UHFFFAOYSA-N
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Description

2-Bromo-5-difluoromethoxy-3-fluorophenol is an organic compound with the molecular formula C(_7)H(_4)BrF(_3)O(_2) It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-difluoromethoxy-3-fluorophenol typically involves the bromination and fluorination of phenolic compounds. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Bromination: The phenol is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: The brominated intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents to introduce the fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include nucleophiles like amines and thiols.

    Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to hydroquinones under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thiols.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or other reduced derivatives.

Scientific Research Applications

2-Bromo-5-difluoromethoxy-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-5-difluoromethoxy-3-fluorophenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

    2-Bromo-5-fluorophenol: Lacks the difluoromethoxy group, which may result in different reactivity and biological activity.

    2-Bromo-3-fluorophenol: Similar structure but with different substitution patterns, affecting its chemical properties.

    5-Bromo-2-difluoromethoxyphenol: Similar but without the additional fluorine atom, which can influence its reactivity and applications.

Uniqueness: 2-Bromo-5-difluoromethoxy-3-fluorophenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-5-(difluoromethoxy)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(2-5(6)12)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWDMERYOWXHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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